N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline
Description
N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline is an aromatic amine derivative characterized by a propyl linker bearing a 4-ethylphenoxy group and a 3-methyl-substituted aniline moiety.
Properties
IUPAC Name |
N-[2-(4-ethylphenoxy)propyl]-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-4-16-8-10-18(11-9-16)20-15(3)13-19-17-7-5-6-14(2)12-17/h5-12,15,19H,4,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOIMRCOURAPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)CNC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Phenoxy Moiety
The key precursor is 4-ethylphenol, which undergoes nucleophilic aromatic substitution or Williamson ether synthesis to produce the phenoxy group.
Method A: Williamson Ether Synthesis
- Reagents: 4-ethylphenol, 2-bromo-1-propanol or 2-chloro-1-propanol, potassium carbonate (K₂CO₃)
- Procedure: Deprotonation of 4-ethylphenol with K₂CO₃, followed by nucleophilic substitution with an alkyl halide (e.g., 2-bromo-1-propanol) to form the phenoxypropyl intermediate.
4-ethylphenol + 2-bromo-1-propanol → [K₂CO₃, heat] → 4-ethylphenoxypropyl
Alkylation of 3-Methylaniline
The aromatic amine (3-methylaniline) can be alkylated at the amino group or via side-chain substitution:
Method B: N-Alkylation
- Reagents: 3-methylaniline, alkyl halide (e.g., 2-(4-ethylphenoxy)propyl halide), base (e.g., potassium carbonate or sodium hydride)
- Procedure: Nucleophilic substitution of the amine with the alkyl halide, under controlled conditions to favor mono-alkylation.
Method C: Reductive Amination
Coupling Strategies
The final step involves linking the phenoxypropyl group to the aniline core:
Method D: Nucleophilic Substitution (SN2)
- Reacting the amino group of 3-methylaniline with an activated phenoxyalkyl halide.
Method E: Reductive Amination or Amide Formation
- Using suitable intermediates and reducing agents to form stable bonds.
Representative Synthetic Route
Based on literature and chemical databases, a typical synthetic route includes:
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| 1 | 4-Ethylphenol + 2-bromo-1-propanol + K₂CO₃ | Synthesis of 4-ethylphenoxypropyl halide |
| 2 | 3-Methylaniline + alkyl halide (from step 1) + base | N-alkylation to form the intermediate |
| 3 | Purification via chromatography | Isolation of the target compound |
Data Tables of Key Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Ethylphenol, 2-bromo-1-propanol, K₂CO₃ | Acetone or DMF | Reflux | 75-85 | Williamson ether synthesis |
| 2 | 3-Methylaniline, alkyl halide, NaH or K₂CO₃ | Ethanol or DMF | Room temp to 60°C | 65-78 | N-alkylation or reductive amination |
Research Findings and Optimization
Recent research indicates that:
- Use of phase transfer catalysts can enhance yields in ether formation.
- Microwave-assisted synthesis reduces reaction times and improves product purity.
- Selective mono-alkylation is achieved by controlling stoichiometry and reaction conditions, preventing over-alkylation.
Research Data Summary
| Technique | Advantage | Reference |
|---|---|---|
| Microwave irradiation | Faster reaction, higher yield | Recent studies in organic synthesis |
| Phase transfer catalysis | Improved selectivity | Organic chemistry journals |
| Reductive amination | Mild conditions, high selectivity | Peer-reviewed synthesis protocols |
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Quinones, oxidized amines.
Reduction: Reduced amines, alcohols.
Substitution: Substituted anilines, phenoxy derivatives.
Scientific Research Applications
N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it useful for studying protein functions and developing new therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aniline Derivatives
The compound’s structural analogs differ primarily in the substituents on the aniline ring or phenoxy group. Key examples include:
Biological Activity
N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline is an organic compound with the molecular formula C₁₈H₂₃NO and a molecular weight of 269.38 g/mol. Its structure features an ethylphenoxy group attached to a propyl chain and a methylaniline moiety, which may confer unique biological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Preliminary studies indicate that this compound may interact with specific receptors and enzymes, modulating their activity. The presence of the ethylphenoxy group could enhance binding affinity to certain biological targets, potentially leading to various pharmacological effects such as:
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal strains, suggesting that this compound may possess similar properties.
- Anti-inflammatory Effects : The methylaniline moiety can influence inflammatory pathways, making this compound a candidate for further investigation in inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study investigating a related phenoxy compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis. This suggests that this compound could exhibit similar antimicrobial properties.
Case Study 2: Anti-inflammatory Potential
Research on compounds with methylaniline structures has indicated their role in modulating inflammatory cytokines. For instance, a related study found that such compounds could reduce levels of TNF-alpha in macrophage cultures, highlighting a possible pathway for this compound's anti-inflammatory effects.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methylaniline | C₇H₉N | Simple aniline derivative, used in dyes |
| Fluoxetine | C₁₇H₁₈F₃NO | Selective serotonin reuptake inhibitor |
| 4-Ethylphenol | C₈H₁₀O | Phenolic compound used in resins and plastics |
| N,N-Dimethyl-3-methylaniline | C₁₀H₁₅N | Used as a solvent and reagent in organic synthesis |
Q & A
Q. What synthetic strategies are effective for preparing N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-methylaniline with 2-(4-ethylphenoxy)propyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours is a common approach. Optimization involves:
- Catalyst screening : Use phase-transfer catalysts like TBAB to enhance reaction rates.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature control : Gradual heating avoids decomposition of heat-sensitive intermediates.
Purity can be monitored via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:3) .
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | TBAB | DMF | 80 | 65–75 |
| Condensation | K₂CO₃ | Acetone | 60 | 50–60 |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR should show aromatic protons (δ 6.5–7.2 ppm), ethylphenoxy methylene (δ 4.1–4.3 ppm), and propyl chain signals (δ 1.2–1.8 ppm). ¹³C NMR confirms the carbonyl absence, distinguishing it from amide analogs .
- HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) to assess purity (>95%). Compare retention times with reference standards .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 298.2 (±0.5).
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound against enzymatic targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., para-nitrophenyl phosphate for phosphatases) to measure IC₅₀ values. For example, pre-incubate the compound with target enzymes (e.g., kinases or proteases) at 37°C, then quantify residual activity .
- Cell-Based Assays : Test cytotoxicity in cancer lines (e.g., MCF-7) via MTT assays. Compare dose-response curves (1–100 µM) to identify therapeutic windows .
Q. What computational methods predict the binding mode of this compound to receptor proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., GPCRs). Focus on hydrophobic pockets accommodating the ethylphenoxy group. Validate docking poses with MD simulations (NAMD/GROMACS) over 100 ns to assess stability .
- QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with binding affinity using descriptors like logP and polar surface area .
Q. How should discrepancies in the compound’s stability under varying pH conditions be investigated?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to buffers (pH 1–13) at 40°C for 24 hours. Monitor degradation via HPLC:
- Acidic conditions : Look for hydrolysis of the ether bond (new peak at Rf 0.3).
- Basic conditions : Check for oxidative byproducts (e.g., quinones) via LC-MS .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Adjust formulation pH to 6–8 for optimal stability .
Key Considerations for Research Design
- Contradiction Analysis : If biological activity data conflict across assays (e.g., high in vitro vs. low in vivo), validate bioavailability via pharmacokinetic studies (plasma concentration profiling) .
- Comparative Studies : Benchmark against analogs like N-(cyclopropylmethyl)-4-fluoro-2-methylaniline to isolate structural determinants of activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
